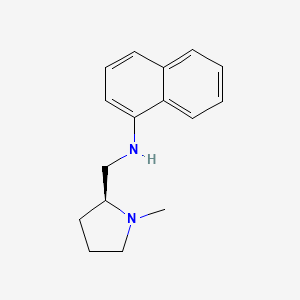

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine

描述

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHN

- CAS Number : 82160-07-4

This compound features a pyrrolidine ring substituted with a naphthylaminomethyl group, which is crucial for its biological activity.

Biological Activity

Recent studies have highlighted various biological activities associated with pyrrolidine derivatives, including this compound. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Pyrrolidine derivatives have been reported to exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that certain pyrrolidine derivatives demonstrated significant antibacterial activity against Acinetobacter baumannii and Aeromonas hydrophila, outperforming traditional antibiotics like ampicillin .

Anticancer Potential

Research has suggested that pyrrolidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a recent investigation identified several pyrrolidine-based compounds with promising anticancer activity, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Enzyme inhibition is another important aspect of the biological activity of this compound. Specific derivatives have been found to inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease .

Case Studies and Research Findings

The following table summarizes notable studies on the biological activities of this compound and related compounds:

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Huang et al., 2015 | Antimicrobial | Identified significant antibacterial activity against Gram-negative bacteria. |

| Li et al., 2020 | Anticancer | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Poyraz et al., 2023a | Enzyme Inhibition | Showed effective cholinesterase inhibition with potential implications for neurodegenerative diseases. |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the naphthyl group enhances binding affinity to specific biological targets, including enzymes and receptors involved in disease pathways.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine. Research indicates that compounds with similar structures exhibit significant inhibitory activity against various bacterial strains, including Acinetobacter baumannii and Aeromonas hydrophila. For example, derivatives were found to outperform traditional antibiotics in certain assays, suggesting a promising avenue for developing new antimicrobial agents .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Pyrrolidine derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds like this compound could potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in synthesizing more complex bioactive molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced pharmacological profiles. For instance, researchers have utilized this compound in the synthesis of pyrrolidine-based iminosugars that act as inhibitors for therapeutic enzymes relevant in conditions like Fabry disease .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of a series of pyrrolidine derivatives against A. baumannii. Among these, compounds derived from this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating a potential for development into new treatments for resistant bacterial infections .

Case Study 2: Neuroprotective Effects

In another investigation focusing on cholinergic activity, derivatives of this compound were tested for their ability to inhibit AChE. The results demonstrated that these compounds could improve synaptic transmission by preventing the breakdown of acetylcholine, showcasing their potential in managing Alzheimer's disease symptoms .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing enantiomerically pure (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine?

The compound is synthesized via asymmetric catalysis using tin triflate [(Sn(OTf)₂] and a chiral ligand under cryogenic conditions (-78°C). Key steps include nucleophilic addition to a dithioacetal intermediate, achieving 92% enantiomeric excess (ee) . Optimizing reaction time, solvent polarity (e.g., acetonitrile), and stoichiometry of the chiral ligand (0.22 equiv) is critical for reproducibility.

Q. Which spectroscopic techniques are optimal for characterizing the structural and stereochemical properties of this compound?

- NMR : ¹H/¹³C NMR identifies substituent connectivity and chiral center configuration. The naphthyl group’s aromatic protons (δ 7.2–8.2 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₇H₂₀N₂, exact mass 252.16 g/mol) and fragmentation patterns .

- Polarimetry : Specific rotation ([α]ᴅ²⁵ = -166°) verifies enantiopurity .

Q. How can X-ray crystallography resolve conformational ambiguities in its solid-state structure?

Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key parameters include:

- Puckering analysis : Apply Cremer-Pople coordinates to quantify pyrrolidine ring distortion (e.g., amplitude q₂ and phase angle φ₂) .

- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H⋯O) stabilizing the crystal lattice .

Advanced Research Questions

Q. What role does this compound play in enantioselective catalysis, and how is its stereochemical outcome quantified?

As a chiral ligand, it facilitates asymmetric induction in dithioacetal formation (92% ee). Mechanistic studies suggest its naphthylaminomethyl group enhances π-π interactions with substrates, while the pyrrolidine nitrogen coordinates to Sn(OTf)₂, stabilizing the transition state . Enantioselectivity is quantified via chiral HPLC (e.g., Chiralpak® IA column) or kinetic resolution studies.

Q. How can computational methods predict its conformational flexibility and ligand-receptor interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model puckering dynamics and torsional barriers .

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrophobic pockets accommodating the naphthyl group .

Q. What strategies are recommended for analyzing potential neurotoxic or cytotoxic effects in vitro?

- Cell viability assays : Use MTT or resazurin reduction assays in SH-SY5Y neuronal cells, comparing IC₅₀ values to nicotine (LD₅₀ = 0.3 mg/kg in mice) .

- Oxidative stress markers : Quantify ROS production (e.g., DCFH-DA probe) and glutathione depletion .

- Apoptosis pathways : Assess caspase-3/7 activation via fluorogenic substrates .

Q. How does ring puckering influence its pharmacological activity, and what analytical tools validate these conformations?

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–373 K) detects ring-flipping barriers.

- Cremer-Pople parameters : Calculate puckering amplitude (q) and phase angle (φ) from X-ray data to correlate conformation with bioactivity (e.g., α4β2 nicotinic receptor binding) .

Q. Methodological Guidelines

- Synthesis Optimization : Scale reactions using flow chemistry to maintain low temperatures (-78°C) and prevent racemization .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to ≥99% purity .

- Toxicity Screening : Follow OECD TG 429 guidelines for skin sensitization assays (LLNA) and Ames tests for mutagenicity .

属性

IUPAC Name |

N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-18-11-5-8-14(18)12-17-16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14,17H,5,8,11-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUJQYGTHGYURE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CNC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CNC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455869 | |

| Record name | N-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82160-07-4 | |

| Record name | N-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。